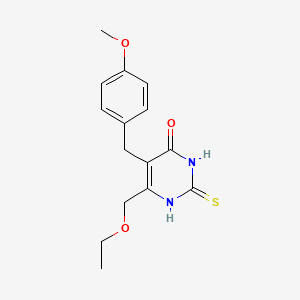![molecular formula C23H24N4O2 B5227020 1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B5227020.png)
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine is a complex organic compound with a unique structure that combines a quinoline derivative with an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediates. The quinoline derivative can be synthesized through a series of reactions, including nitration, reduction, and methylation. The oxadiazole moiety is often prepared via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and oxadiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like 6-methoxyquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety.
Oxadiazole Derivatives: Compounds such as 3-(2-phenylethyl)-1,2,4-oxadiazole and 5-(4-methoxyphenyl)-1,2,4-oxadiazole are structurally related to the oxadiazole moiety.
Uniqueness
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine is unique due to the combination of the quinoline and oxadiazole moieties in a single molecule. This structural feature may confer distinct properties, such as enhanced biological activity or specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(8-methoxyquinolin-5-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-27(15-18-11-12-20(28-2)23-19(18)9-6-14-24-23)16-22-25-21(26-29-22)13-10-17-7-4-3-5-8-17/h3-9,11-12,14H,10,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBWLKDVCGEIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)CC3=NC(=NO3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide](/img/structure/B5226946.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)


![4-[(2-methylphenyl)thio]-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5226972.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B5226975.png)
![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide](/img/structure/B5227065.png)
